molecular formula C14H17BFNO4 B3059615 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 943994-40-9

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B3059615
CAS No.: 943994-40-9
M. Wt: 293.10
InChI Key: BKSKKGURDHLEND-UHFFFAOYSA-N
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Description

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated benzooxazine derivative featuring a boronic ester group. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and organic synthesis. The benzooxazine core provides a rigid bicyclic scaffold, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 6-position enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in constructing complex molecular architectures . The 8-fluoro substituent introduces electronic and steric effects that influence both reactivity and biological interactions, making this compound distinct from non-fluorinated or differently substituted analogs .

Structurally, the fluorine atom at position 8 and the boronate group at position 6 are positioned para and meta, respectively, relative to the oxygen atom in the oxazinone ring.

Properties

IUPAC Name

8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-9(16)12-10(6-8)17-11(18)7-19-12/h5-6H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKKGURDHLEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728263
Record name 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-40-9
Record name 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS No. 1256255-96-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound's structure features a fluorinated benzo[b][1,4]oxazine core with a dioxaborolane substituent. Its molecular formula is C14H17BFNO4C_{14}H_{17}BFNO_4 with a molecular weight of 293.11 g/mol. The presence of the fluorine atom and the boron-containing dioxaborolane moiety may influence its biological properties.

Anticancer Properties

Research indicates that derivatives of benzoxazines often exhibit anticancer activity. In particular, compounds with similar structures have shown efficacy against various cancer cell lines. A study focusing on structure-activity relationships (SAR) highlighted that modifications in the benzoxazine scaffold can enhance cytotoxicity against leukemia cells by targeting bromodomain proteins such as BRD4, which are implicated in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
Anticancer Potent activity against leukemia cells
BET Bromodomain Inhibition Effective in reducing c-MYC expression
Cytotoxicity Increased potency in modified benzoxazine analogs

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with epigenetic regulators. Specifically, it may inhibit BET proteins that facilitate the transcription of oncogenes like c-MYC. The downregulation of c-MYC is significant as it is often overexpressed in various cancers .

Case Studies

Several studies have explored the biological activity of compounds structurally related to 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one :

  • Study on BET Inhibitors : A series of benzodiazepine derivatives were synthesized and evaluated for their inhibitory effects on BET bromodomains. These studies revealed that structural modifications could lead to compounds with nanomolar activity against BRD4-dependent leukemia cell lines .
  • Cytotoxicity Assessment : The cytotoxic effects of similar benzoxazine derivatives were assessed using various cancer cell lines. Results indicated that certain modifications significantly enhanced their potency compared to unmodified analogs .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Target Compound 8-F, 6-boronate 273.11* Suzuki coupling intermediate
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 6-boronate (no F) 244.09 Cross-coupling reagent
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-F, 6-boronate 275.12 Similar reactivity, positional isomer
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one 8-acetyl, 6-benzyloxy 297.31 Anticancer candidate
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one 7-Br 228.02 Anticancer via isoxazole hybrids
6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one 6,8-Cl 227.04 SAR studies for enzyme inhibition

*Molecular weight estimated based on analogous quinoline derivative .

Key Observations:

Fluorine Positional Isomerism: The 8-fluoro substituent in the target compound contrasts with the 7-fluoro analog (). The 7-fluoro derivative (CAS 1256256-02-6) shares a similarity score of 0.89 with the target compound, suggesting comparable physicochemical properties but distinct reactivity profiles .

Boronate vs. Non-Boronate Derivatives: The boronate group enables cross-coupling applications, as seen in the synthesis of biaryl structures (e.g., 3-(6-cyanopyridin-3-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,4-benzoxazin-7(6H)-one, ). Non-boronated analogs (e.g., 8-acetyl-6-benzyloxy derivatives) lack this utility but exhibit biological activity, such as anticancer effects .

Halogenated Derivatives: Bromo- and chloro-substituted analogs (e.g., 7-bromo, 6,8-dichloro) are frequently used in structure-activity relationship (SAR) studies. For example, 7-bromo derivatives linked to isoxazoles show potent anticancer activity (IC₅₀ values <10 µM in some cell lines) , while dichloro-substituted compounds are optimized for enzyme inhibition (e.g., Trypanosoma brucei N-myristoyltransferase inhibitors, ).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A general procedure involves:

  • Step 1 : Bromination or iodination of the benzoxazinone precursor to introduce a halogen at the 6-position.
  • Step 2 : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
  • Step 3 : Purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95% GC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the boronate ester integration (δ ~1.3 ppm for methyl groups) and fluorine substitution (19F NMR for chemical shift analysis) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₂₀BFNO₄: calc. 335.15).
  • X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the tetramethyl dioxaborolane group .

Q. What are the primary research applications of this compound?

  • Answer :

  • Medicinal Chemistry : As a boronic acid precursor for protease inhibitors or receptor-targeting probes .
  • Materials Science : As a monomer in polymer synthesis (e.g., OLEDs) due to its stable boronate ester .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this boronate ester?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance turnover .
  • Solvent Optimization : Use THF or DMF with degassed conditions to minimize boronate hydrolysis.
  • Kinetic Analysis : Employ pseudo-first-order rate laws to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What strategies resolve contradictions in reaction yield or purity data?

  • Answer :

  • Replication : Repeat experiments under identical conditions (e.g., inert atmosphere, controlled humidity).
  • Analytical Cross-Validation : Compare HPLC, NMR, and elemental analysis to confirm purity .
  • Theoretical Frameworks : Use density functional theory (DFT) to model steric hindrance from the tetramethyl group, which may impede coupling .

Q. How does the fluorine substituent influence reactivity and bioactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize non-fluorinated analogs and assess:
  • Electrophilicity : Via Hammett plots or 19F NMR chemical shifts.
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) to evaluate resistance to oxidative defluorination .
  • Crystallographic Analysis : Determine fluorine’s role in intermolecular interactions (e.g., C-F⋯H bonds) .

Q. What experimental designs study the compound’s environmental fate?

  • Answer :

  • OECD Guidelines : Conduct hydrolysis studies (pH 4–9) to assess boronate ester stability.
  • Ecotoxicology : Use split-plot designs (as in agricultural studies) to evaluate toxicity in aquatic organisms (e.g., Daphnia magna) .
  • Degradation Pathways : LC-MS/MS to identify breakdown products (e.g., benzoxazinone derivatives) .

Q. How is this compound integrated into polymers for advanced materials?

  • Methodological Answer :

  • Controlled Polymerization : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization with the boronate as an end-group.
  • Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne cycloaddition) to functionalize the benzoxazinone ring .
  • Thermal Analysis : DSC/TGA to evaluate polymer stability (Tg and decomposition temperatures) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

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